Fenthion oxon sulfone

Catalog No.
S749146
CAS No.
14086-35-2
M.F
C10H15O6PS
M. Wt
294.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion oxon sulfone

CAS Number

14086-35-2

Product Name

Fenthion oxon sulfone

IUPAC Name

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate

Molecular Formula

C10H15O6PS

Molecular Weight

294.26 g/mol

InChI

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3

InChI Key

VUTHWSUXEOILTN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C

Synonyms

Phosphoric Acid Dimethyl 3-Methyl-4-(methylsulfonyl)phenyl Ester; 4-(Methylsulfonyl)-m-cresol Dimethyl Phosphate; Fenoxon Sulfone; Fenthion O-Analog Sulfone; Fenthion Oxon Sulfone;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C

The exact mass of the compound Fenthion oxon sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenthion oxon sulfone (CAS 14086-35-2) is the fully oxidized, terminal metabolite of the organophosphate insecticide fenthion, featuring both a phosphate (P=O) and a sulfone (S=O2) moiety. In commercial and regulatory procurement, it is primarily sourced as a high-purity analytical standard and toxicological reference material. Because fenthion rapidly undergoes biotransformation and environmental photodegradation into more potent cholinesterase inhibitors, regulatory frameworks require the quantification of fenthion oxon sulfone to accurately assess total pesticide residue levels and biological hazards [1]. Its distinct polarity, mass spectrometric fragmentation profile, and elevated electrophilicity make it an indispensable baseline material for food safety workflows, environmental monitoring, and neurotoxicity assays [2].

Generic substitution of fenthion oxon sulfone with the parent fenthion or intermediate metabolites (such as fenthion sulfoxide) completely invalidates quantitative analytical and toxicological workflows. From a mass spectrometry perspective, fenthion oxon sulfone exhibits unique precursor ions and fragmentation pathways that do not overlap with the parent compound, meaning substitute materials cannot be used to calibrate multiple reaction monitoring (MRM) assays [2]. Furthermore, because the oxon sulfone derivative is significantly more potent as an acetylcholinesterase (AChE) inhibitor, using the parent compound as a toxicological proxy will drastically underestimate the acute hazard profile of environmental or agricultural samples [1]. To comply with stringent regulatory guidelines for total fenthion residue calculation, laboratories must procure the exact fenthion oxon sulfone standard for matrix-matched calibration.

LC-MS/MS Multiple Reaction Monitoring (MRM) Specificity

In ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows, fenthion oxon sulfone requires specific MRM transitions for accurate quantification. It utilizes a protonated precursor ion [M+H]+ at m/z 295.0, yielding primary product ions at m/z 217.1 and 104.2. In contrast, the parent fenthion utilizes a precursor at m/z 279.1. This distinct mass-to-charge difference ensures no signal cross-talk occurs during multiplexed pesticide screening [1].

Evidence DimensionMRM Precursor and Product Ions (m/z)
Target Compound DataPrecursor m/z 295.0; Product m/z 217.1, 104.2
Comparator Or BaselineFenthion (Precursor m/z 279.1)
Quantified Difference+16 Da shift in precursor ion with completely distinct fragmentation pattern
ConditionsPositive electrospray ionization (ESI+) UHPLC-MS/MS

Essential for configuring mass spectrometers to accurately identify and quantify the terminal metabolite without interference from the parent compound.

Acute Toxicity and Biological Potency Assessment

The metabolic oxidation of fenthion to fenthion oxon sulfone drastically increases its biological toxicity due to enhanced electrophilicity of the phosphorus atom, which facilitates irreversible acetylcholinesterase inhibition. In vivo acute oral toxicity models demonstrate that fenthion oxon sulfone has an LD50 of 50 mg/kg, making it approximately 4.4 times more toxic than the parent fenthion (LD50: 220 mg/kg) [1].

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data50 mg/kg
Comparator Or BaselineFenthion (220 mg/kg)
Quantified Difference4.4-fold increase in acute oral toxicity
ConditionsMale rat oral administration model

Proves that toxicological risk assessments must specifically procure and test the oxon sulfone metabolite, as relying on the parent compound severely underestimates neurotoxic hazards.

Matrix Effect Susceptibility in Food Extracts

During QuEChERS-based extraction and LC-MS/MS analysis, fenthion oxon sulfone is subject to significant matrix-induced signal suppression. Because its polarity and elution profile differ from fenthion and other intermediate metabolites, the matrix effect is highly specific to the oxon sulfone form. Consequently, accurate quantification within the 70-120% recovery range required by DG SANTE guidelines mandates the use of fenthion oxon sulfone for matrix-matched calibration, rather than relying on a generalized fenthion standard[1].

Evidence DimensionAnalytical Recovery and Matrix Suppression
Target Compound DataRequires exact matrix-matched calibration to achieve 89.1–118.2% recovery
Comparator Or BaselineFenthion (Different polarity and distinct matrix suppression profile)
Quantified DifferenceNon-interchangeable signal suppression behavior
ConditionsQuEChERS extraction from complex matrices (e.g., brown rice, chili pepper, orange)

Forces analytical laboratories to procure the exact standard to compensate for matrix effects and meet strict regulatory compliance thresholds.

Regulatory Pesticide Residue Monitoring (Food Safety)

Procured as a critical reference standard in QuEChERS LC-MS/MS workflows to quantify total fenthion residues in agricultural commodities. Regulatory bodies require the measurement of fenthion oxon sulfone to comply with Maximum Residue Limits (MRLs) definitions [1].

Neurotoxicology and Cholinesterase Inhibition Assays

Utilized in in vitro and in vivo toxicological studies to model the true neurotoxic impact of organophosphate exposure, as it represents the highly potent, terminal AChE-inhibiting metabolite [1].

Environmental Fate and Photodegradation Profiling

Applied in environmental monitoring to track the degradation of fenthion in soil and water, particularly to confirm the pathways of sunlight-induced photolysis and oxidative biotransformation [2].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

14086-35-2

Wikipedia

Fenthion oxon sulfone

Dates

Last modified: 08-15-2023

Explore Compound Types